

# Assessing the homogeneity of Tungsten-182 in standard reference materials

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## Compound of Interest

Compound Name: Tungsten-182

Cat. No.: B076582

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A definitive assessment of **Tungsten-182** ( $^{182}\text{W}$ ) homogeneity in standard reference materials (SRMs) is critical for researchers in geochemistry and cosmochemistry, particularly for studies involving the  $^{182}\text{Hf}$ - $^{182}\text{W}$  isotopic system which is a powerful tool for dating early solar system events. This guide provides a comparative overview of the reported  $^{182}\text{W}$  isotopic compositions in several commonly used geological SRMs, supported by experimental data from various studies.

## Comparative Analysis of $^{182}\text{W}$ in Standard Reference Materials

The homogeneity of an SRM with respect to its  $^{182}\text{W}$  isotopic composition is paramount for ensuring the accuracy and comparability of data between different laboratories and studies. While dedicated homogeneity studies for  $^{182}\text{W}$  in a wide range of SRMs are not extensively published, repeated analyses of these materials as part of various research endeavors provide a strong indication of their isotopic consistency. The data presented below are compiled from multiple high-precision studies and are expressed as  $\mu^{182}\text{W}$ , which represents the parts-per-million deviation of the  $^{182}\text{W}/^{184}\text{W}$  ratio of a sample from a standard reference value.

Standard Reference Material	Description	Reported $\mu^{182}\text{W}$ Value (ppm)	n (replicates)	2SD (ppm)	Reference
BHVO-2	Hawaiian Basalt, USGS	$-0.09 \pm 0.05$	10	0.05	[1]
$-6.6 \pm 1.9$	-	-	[2]		
Consistent with published values	5	0.000006 ( $^{182}\text{W}/^{184}\text{W}$ )	[3][4]		
JB-3	Basalt, GSJ	Consistent with published values	8	0.000005 ( $^{182}\text{W}/^{184}\text{W}$ )	[3][4]
Normal $\epsilon^{182}\text{W}$	-	-	[1]		
RGM-2	Rhyolite, USGS	Normal $\epsilon^{182}\text{W}$	-	< 5	[1]
GSP-2	Granodiorite, USGS	Normal $\epsilon^{182}\text{W}$	-	-	[1]
AGV-2	Andesite, USGS	Normal $\epsilon^{182}\text{W}$	-	-	[1]
BCR-2	Basalt, USGS	Normal $\epsilon^{182}\text{W}$	-	-	[1]
Alfa Aesar W Standard	Pure Tungsten Solution	0 (by definition in many studies)	11	4.7	[5]

Note: "Normal  $\epsilon^{182}\text{W}$ " or "consistent with published values" indicates that the measured value is identical to that of the terrestrial standard within the analytical uncertainty, suggesting good

homogeneity. The  $\mu^{182}\text{W}$  values are relative to the Alfa Aesar W terrestrial standard in the respective studies. USGS refers to the United States Geological Survey, and GSJ refers to the Geological Survey of Japan.

## Experimental Protocols

The high-precision measurement of  $^{182}\text{W}$  isotopic compositions requires meticulous and standardized laboratory procedures to minimize contamination and analytical artifacts. The following is a generalized experimental protocol based on methods described in the cited literature.[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

### Sample Digestion

- **Sample Preparation:** Approximately 0.1 to 1 gram of the powdered rock SRM is accurately weighed into a clean Savillex PFA beaker.
- **Acid Digestion:** A mixture of concentrated hydrofluoric acid (HF) and nitric acid ( $\text{HNO}_3$ ) is added to the sample powder. The beaker is then sealed and placed on a hotplate at a controlled temperature (e.g., 120-150°C) for several days to ensure complete dissolution of the silicate matrix.
- **Evaporation:** The acid mixture is evaporated to dryness. This step may be repeated with the addition of aqua regia or perchloric acid to ensure the complete removal of fluorides and organic matter.

### Tungsten Separation

A multi-stage chromatographic separation is employed to isolate tungsten from the sample matrix and other interfering elements.

- **Cation Exchange Chromatography:** The dried sample residue is redissolved in a dilute acid mixture (e.g., 0.6 M HCl) and loaded onto a cation exchange resin column (e.g., AG50W-X8). Tungsten, being anionic or neutral in this medium, passes through the column while major cations are retained.
- **Anion Exchange Chromatography:** The tungsten-bearing fraction is then loaded onto an anion exchange resin column (e.g., AG1-X8).[\[3\]](#)[\[4\]](#) This step is crucial for separating

tungsten from other high field strength elements.

- The column is first washed with a mixture of HF and H<sub>2</sub>O<sub>2</sub> to elute elements like Fe and Ti.
- Tungsten is subsequently eluted using a specific mixture of HCl and HF.
- Extraction Chromatography (Optional): For samples with complex matrices or very low tungsten concentrations, an additional extraction chromatography step using a resin like TEVA or TODGA may be employed for further purification.[7]

## Mass Spectrometric Analysis

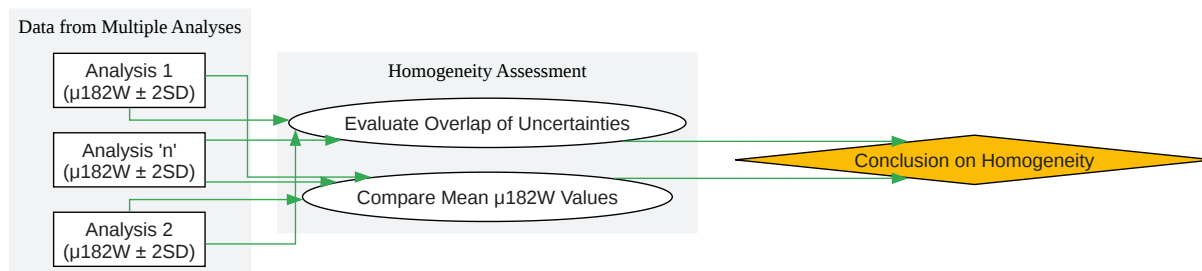
The isotopic composition of the purified tungsten fraction is determined using either Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) or Negative Thermal Ionization Mass Spectrometry (N-TIMS).

- Instrument Setup: The mass spectrometer is tuned for optimal sensitivity and stability. For MC-ICP-MS, a desolvating nebulizer system is often used to enhance signal intensity.[9][10]
- Data Acquisition: The sample is introduced into the mass spectrometer, and the ion beams of the different tungsten isotopes (e.g., <sup>182</sup>W, <sup>183</sup>W, <sup>184</sup>W, <sup>186</sup>W) are measured simultaneously in multiple Faraday cups or ion counters.
- Mass Bias Correction: Instrumental mass fractionation is corrected for using a double-spike technique (e.g., a <sup>180</sup>W-<sup>183</sup>W double spike) or by sample-standard bracketing, where the sample measurement is bracketed by measurements of a well-characterized standard solution (e.g., Alfa Aesar W standard).[1]
- Data Reduction: The measured isotope ratios are corrected for mass bias, blank contributions, and any isobaric interferences (e.g., from Os on <sup>184</sup>W and <sup>186</sup>W). The final <sup>182</sup>W/<sup>184</sup>W ratio is then reported as a μ<sup>182</sup>W value relative to the standard.

## Visualizing the Workflow and Logic

To better illustrate the processes involved in assessing <sup>182</sup>W homogeneity, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for <sup>182</sup>W isotopic analysis in SRMs.



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Caption: Logical flow for assessing  $^{182}\text{W}$  homogeneity in SRMs.

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